Equilin

Descripción general

Descripción

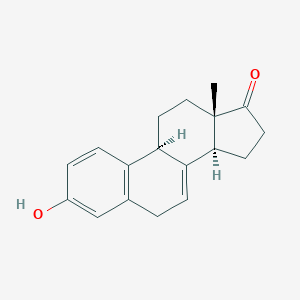

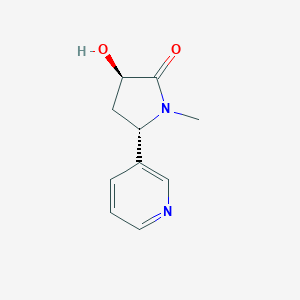

Equilin es una hormona esteroide estrogénica de origen natural que se encuentra en los caballos. Es uno de los principales componentes de los estrógenos conjugados, que se utilizan en la terapia de reemplazo hormonal para los síntomas de la menopausia. This compound es conocido por su actividad estrogénica y está presente en la orina de las yeguas preñadas. Tiene una fórmula química de C18H20O2 y una masa molar de 268.35 g/mol .

Mecanismo De Acción

Equilin ejerce sus efectos al unirse a los receptores de estrógenos (ERα y ERβ) en los tejidos diana, como los órganos reproductores femeninos, los senos, el hipotálamo y la glándula pituitaria. Al unirse, activa los receptores, lo que lleva a un aumento en la síntesis de ADN, ARN y proteínas específicas. Esto da como resultado la modulación de varios procesos fisiológicos, incluida la regulación del ciclo menstrual, el mantenimiento de las características sexuales secundarias y la modulación de la liberación de gonadotropinas .

Compuestos similares:

Estrona: Otro estrógeno natural que se encuentra tanto en humanos como en caballos.

17β-Estradiol: El estrógeno natural más potente en los humanos.

Equilenina: Un derivado de this compound con actividad estrogénica similar.

Comparación: this compound es único debido a su presencia en estrógenos conjugados derivados de la orina de yeguas preñadas. Tiene una estructura distinta con cuatro dobles enlaces en los anillos A y B, lo que lo diferencia de otros estrógenos como la estrona y el 17β-estradiol. La afinidad de unión de this compound a los receptores de estrógenos es menor en comparación con el estradiol, pero sus derivados, como el 17β-dihidrothis compound, exhiben mayores afinidades de unión .

Análisis Bioquímico

Biochemical Properties

Equilin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, this compound was found to be less potent than oestrone as a growth stimulus to preputial glands in young rats and to seminal vesicles in mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The metabolic pathway leading to this compound and equilenin biosynthesis in the pregnant mare is different from that of estrone and estradiol and it is apparently cholesterol-independent .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Equilin se puede sintetizar a partir de 19-hidroxiandrost-4-en-3,17-diona disponible comercialmente a través de una serie de reacciones químicas. El proceso implica una aromatización retro-aldólica, que convierte eficientemente el material de partida en this compound y sus derivados . Los rendimientos generales para this compound, 17β-dihidrothis compound y 17α-dihidrothis compound son 32%, 37% y 25%, respectivamente .

Métodos de producción industrial: La producción industrial de this compound normalmente implica la extracción de la orina de yeguas preñadas. Los estrógenos conjugados extraídos se purifican y procesan para obtener this compound y sus derivados .

Análisis De Reacciones Químicas

Tipos de reacciones: Equilin sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: this compound se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.

Reducción: La reducción de this compound se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Las reacciones de sustitución pueden ocurrir con halógenos u otros nucleófilos en condiciones apropiadas.

Productos principales formados:

Oxidación: La oxidación de this compound puede llevar a la formación de equilenina.

Reducción: La reducción puede producir 17β-dihidrothis compound.

Sustitución: Las reacciones de sustitución pueden producir varios derivados halogenados de this compound

Aplicaciones Científicas De Investigación

Equilin tiene una amplia gama de aplicaciones en la investigación científica:

Química: this compound se utiliza como un compuesto de referencia en el estudio de los esteroides estrogénicos y sus derivados.

Biología: Se estudia su papel en el sistema endocrino y sus efectos en varios procesos biológicos.

Medicina: this compound es un componente clave de la terapia de reemplazo hormonal para los síntomas de la menopausia.

Comparación Con Compuestos Similares

Estrone: Another naturally occurring estrogen found in both humans and horses.

17β-Estradiol: The most potent natural estrogen in humans.

Equilenin: A derivative of equilin with similar estrogenic activity.

Comparison: this compound is unique due to its presence in conjugated estrogens derived from pregnant mares’ urine. It has a distinct structure with four double bonds in the A- and B-rings, which differentiates it from other estrogens like estrone and 17β-estradiol. This compound’s binding affinity to estrogen receptors is lower compared to estradiol, but its derivatives, such as 17β-dihydrothis compound, exhibit higher binding affinities .

Propiedades

IUPAC Name |

3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRLQDKEXYKHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859387 | |

| Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-86-2 | |

| Record name | equilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

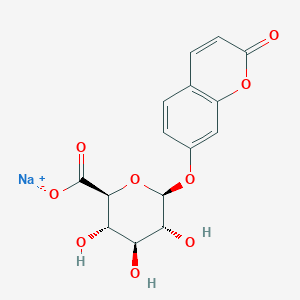

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)